1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Overview
Description
1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a cyclooctyl group and a naphthalen-2-ylsulfonyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclooctyl Group: The cyclooctyl group is introduced via nucleophilic substitution reactions, where a cyclooctyl halide reacts with the piperazine ring.
Sulfonylation: The naphthalen-2-ylsulfonyl group is added through a sulfonylation reaction, typically using naphthalen-2-sulfonyl chloride in the presence of a base.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclooctyl and naphthalen-2-yl groups contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability.
Comparison with Similar Compounds
1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid can be compared with other sulfonylpiperazine derivatives, such as:
1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine: Similar structure but with a cyclohexyl group instead of a cyclooctyl group, leading to different steric and electronic properties.
1-Cyclooctyl-4-benzenesulfonylpiperazine: Contains a benzenesulfonyl group instead of a naphthalen-2-ylsulfonyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C2H2O4/c25-27(26,22-13-12-19-8-6-7-9-20(19)18-22)24-16-14-23(15-17-24)21-10-4-2-1-3-5-11-21;3-1(4)2(5)6/h6-9,12-13,18,21H,1-5,10-11,14-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDUBRMGQYTIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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